Dulcin

Description

Properties

IUPAC Name |

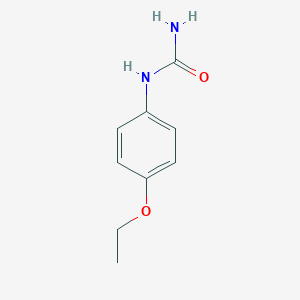

(4-ethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLIEWRLXDLBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020580 | |

| Record name | Dulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dulcin appears as white crystals. (NTP, 1992), Solid | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 1.21 g/L at 21 °C, Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol, 1.21 mg/mL at 21 °C | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White needle-like crystals or powder, Lustrous needles, Leafs (from dilute alcohol), plates (from water) | |

CAS No. |

150-69-6 | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dulcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dulcin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dulcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DULCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U78KF577Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

343 to 345 °F (NTP, 1992), 173.5 °C, 173 - 174 °C | |

| Record name | DULCIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20326 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dulcin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (4-Ethoxyphenyl)urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of 4-Ethoxyphenylurea: A Technical Guide

Introduction

4-Ethoxyphenylurea, commonly known as dulcin, is a synthetic compound that played a significant role in the history of artificial sweeteners. Discovered in 1883 by Polish chemist Józef Berlinerblau, it is approximately 250 times sweeter than sucrose.[1] Despite its early discovery, just five years after saccharin, this compound never achieved the same level of commercial success, primarily due to safety concerns that led to its eventual ban in many countries.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biochemical interactions of 4-ethoxyphenylurea, intended for researchers, scientists, and professionals in the field of drug development and food science.

Physicochemical Properties

4-Ethoxyphenylurea is a white, crystalline powder with a needle-like or plate-like structure. Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4-Ethoxyphenyl)urea | |

| Other Names | This compound, Sucrol, Valzin | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molar Mass | 180.207 g·mol⁻¹ | |

| Melting Point | 173-174 °C | |

| Solubility in water | 1.25 g/L (25 °C) | |

| Sweetness Intensity | ~250 times sucrose |

Synthesis of 4-Ethoxyphenylurea

Several synthetic routes for 4-ethoxyphenylurea have been documented, starting from various precursors. The most common methods are outlined below, with a comparison of their reported yields.

Synthesis Methods Overview

| Starting Material(s) | Key Reagents | Method | Reported Yield | Reference |

| p-Phenetidine hydrochloride, Urea | Acetic acid, Hydrochloric acid | Conventional Heating | 82-90% (crude) | |

| p-Phenetidine, Urea | - | Microwave Irradiation | 10-86% (recrystallized, avg. 39%) | |

| p-Phenetidine hydrochloride, Potassium cyanate | Water | Aqueous solution at room temp. | Not specified | |

| p-Aminophenol | Acetic anhydride, Ethyl iodide, NaOH, Urea, HCl | Multi-step synthesis | ~19% (overall) | |

| Phenacetin | Hydrochloric acid, Sodium bicarbonate, Urea, Acetic acid | Hydrolysis followed by urea addition | 70-90% (from phenacetin) |

Experimental Protocols

1. Synthesis from p-Phenetidine Hydrochloride and Urea (Conventional Heating)

This method is a well-established procedure for the synthesis of arylureas.

-

Materials: p-Phenetidine hydrochloride, urea, concentrated hydrochloric acid, glacial acetic acid, water.

-

Procedure:

-

A mixture of p-phenetidine hydrochloride (5 moles) and urea (20 moles) is placed in a round-bottomed flask.

-

Water (2 L), concentrated hydrochloric acid (40 ml), and glacial acetic acid (40 ml) are added to the flask.

-

The suspension is heated to boiling and boiled vigorously for 45-90 minutes. The solution will initially be a dark purple color and will become clear during the first half of the heating period.

-

The product will begin to separate during the latter half of the heating, and the reaction mixture will eventually solidify. At this point, the heat source is immediately removed.

-

After cooling to room temperature, the solid mass is broken up, and water is added.

-

The crude product is collected by suction filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from boiling water to yield white plates of 4-ethoxyphenylurea.

-

2. Microwave-Assisted Synthesis from p-Phenetidine and Urea

Microwave irradiation offers a significant reduction in reaction time compared to conventional heating.

-

Materials: p-Phenetidine, urea.

-

Procedure:

-

p-Phenetidine and urea are mixed in a suitable vessel for microwave synthesis.

-

The mixture is irradiated in a microwave reactor at 125 °C for 5 minutes.

-

The crude product is then purified, typically by recrystallization. Note: This method has been implemented in undergraduate organic chemistry laboratory curricula, with reported recrystallized yields ranging from 10% to 86%, with an average of 39%.

-

3. Synthesis from p-Aminophenol (Multi-step)

This synthetic route involves the intermediate formation of phenacetin.

-

Step 1: Synthesis of Paracetamol from p-Aminophenol. p-Aminophenol is acetylated using acetic anhydride.

-

Step 2: Synthesis of Phenacetin from Paracetamol. The hydroxyl group of paracetamol is ethylated, typically via a Williamson ether synthesis using an ethylating agent in the presence of a base.

-

Step 3: Hydrolysis of Phenacetin to p-Phenetidine. Phenacetin is hydrolyzed under acidic conditions to yield p-phenetidine.

-

Step 4: Synthesis of 4-Ethoxyphenylurea from p-Phenetidine. The resulting p-phenetidine is then reacted with urea, similar to the methods described above, to form the final product. An overall yield of 19% has been reported for this multi-step synthesis.

Biochemical Interactions

Sweet Taste Receptor Signaling

The sweet taste of 4-ethoxyphenylurea is mediated through its interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: TAS1R2 and TAS1R3. The binding of a sweet ligand, such as 4-ethoxyphenylurea, to this receptor initiates a downstream signaling cascade.

Caption: Sweet taste signaling pathway initiated by 4-ethoxyphenylurea.

Metabolism

The primary metabolic pathway for 4-ethoxyphenylurea in humans involves glucuronidation. The ureido group of the molecule undergoes direct conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. Specifically, UGT1A9 has been identified as the key enzyme responsible for this metabolic transformation.

References

An In-depth Technical Guide on the Chemical Properties and Structure of Dulcin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Dulcin. This compound, also known as (4-ethoxyphenyl)urea, is an artificial sweetener discovered in 1883 that is approximately 250 times sweeter than sucrose.[1][2] Despite its potent sweetness and lack of a bitter aftertaste, safety concerns led to its eventual ban in many countries.[2][3] This document consolidates key technical information for research and development purposes.

Chemical Structure and Identification

This compound is a urea derivative containing a p-ethoxyphenyl group. Its structural information is fundamental to understanding its chemical behavior and interaction with biological systems.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (4-ethoxyphenyl)urea[1] |

| CAS Number | 150-69-6 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)N |

| InChI | InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |

| InChI Key | GGLIEWRLXDLBBF-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analysis. It typically appears as white, needle-like crystals or a crystalline powder.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 173-174 °C |

| Boiling Point | Decomposes upon heating |

| Solubility in Water | 1.25 g/L at 25 °C |

| Soluble in 800 parts cold water, 50 parts boiling water | |

| Solubility in Organic Solvents | Soluble in alcohol, ethanol, ether, and acetone. Slightly soluble in DMSO and methanol. |

| logP (Octanol-Water Partition Coefficient) | 1.28 |

| Appearance | White needle-like crystals or powder |

Experimental Protocols

This compound can be synthesized through several methods. A common and well-documented laboratory procedure involves the reaction of p-phenetidine hydrochloride with urea.

Experimental Protocol: Synthesis from p-Phenetidine Hydrochloride and Urea

-

Reactants:

-

p-Phenetidine hydrochloride

-

Urea

-

Water

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

-

Procedure: a. A mixture of p-phenetidine hydrochloride and an excess of urea is prepared in a round-bottomed flask. b. Water, a small amount of concentrated hydrochloric acid, and glacial acetic acid are added to the mixture. c. The suspension is heated to boiling with vigorous stirring. The reaction mixture will turn into a dark purple solution. d. The solution is boiled for approximately 45-90 minutes. During the latter half of the heating period, the product will begin to separate. e. The reaction is complete when the entire contents of the flask solidify into a solid mass. At this point, the heat source is immediately removed. f. After cooling to room temperature, the solid product is broken up, and water is added. g. The crude this compound is collected by suction filtration, washed with cold water, and dried.

-

Purification:

-

The crude product can be purified by recrystallization from boiling water to obtain white, lustrous plates with a melting point of 173–174 °C. It is important to avoid prolonged boiling during recrystallization to prevent the formation of the symmetrical disubstituted compound, di-(p-ethoxyphenyl)urea.

-

An alternative synthesis route starts from the analgesic acetaminophen (paracetamol), which is first converted to phenacetin. The phenacetin is then hydrolyzed and reacted with urea to form this compound.

The detection and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.

1. Thin-Layer Chromatography (TLC)

-

Principle: TLC is used for the qualitative identification of this compound.

-

Methodology:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A suitable solvent system is selected to achieve good separation.

-

Detection: The plates are visualized under UV light or by spraying with a chromogenic reagent. Detection limits can range from 0.1 to 1.0 µg depending on the spray reagent.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a quantitative method for the determination of this compound.

-

Methodology:

-

Sample Preparation: Samples such as beverages are often prepared by a solid-phase extraction (SPE) clean-up step using cartridges like Oasis HLB or Sep-Pak C18.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol) is typically employed.

-

Detection: UV detection is suitable due to the presence of a chromophore in the this compound molecule. For higher sensitivity and confirmation, mass spectrometry (LC-MS/MS) can be used.

-

3. Gas Chromatography (GC)

-

Principle: GC can also be used for the analysis of this compound, often requiring derivatization to increase its volatility.

-

Methodology:

-

Column: A capillary column with a nonpolar stationary phase (e.g., dimethyl polysiloxane) is appropriate.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Temperatures: The injector and detector temperatures are typically set around 250°C, with a temperature program for the oven to ensure good separation.

-

4. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule, such as N-H, C=O, C-O, and aromatic C-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural elucidation. The parent peak corresponds to the molecular ion [M]⁺.

Biological Interactions and Mechanism of Action

The sweet taste of this compound is mediated by its interaction with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors. Although the precise binding mode is not fully elucidated, it is believed that the molecule binds to a specific pocket on the T1R3 subunit, triggering a conformational change that initiates a downstream signaling cascade, leading to the perception of sweetness in the brain.

Toxicity and Safety

Concerns about the chronic toxicity of this compound led to its withdrawal from the market. Animal studies revealed adverse effects, including slowed growth and histological changes in the liver, kidney, spleen, and heart at high doses. Ingestion of large amounts (20-40 g in adults) can cause symptoms such as dizziness, nausea, methemoglobinemia with cyanosis, and hypotension.

Table 3: Toxicological Data for this compound

| Parameter | Value | Species | Route |

| LD₅₀ (median lethal dose) | 1900 mg/kg | Rat | Oral |

| LD₅₀ | 4900 mg/kg | Young Rat | Oral |

| LDLo (lowest published lethal dose) | 400 mg/kg | Human (child) | Oral |

When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. Therefore, appropriate safety precautions should be taken when handling this compound at elevated temperatures.

References

An In-depth Technical Guide to the Early Toxicological Studies of Dulcin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcin (p-ethoxyphenylurea) was one of the earliest discovered artificial sweeteners, approximately 250 times sweeter than sucrose.[1] Its discovery in 1883 by Joseph Berlinerblau offered a promising alternative to sugar, particularly for individuals with diabetes.[1] However, initial optimism surrounding its use was eventually overshadowed by concerns regarding its toxicity. A pivotal study by the U.S. Food and Drug Administration (FDA) in 1951 raised significant safety questions, leading to its removal from the market in 1954.[1][2] This guide provides a detailed overview of the early toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and its metabolic fate.

Quantitative Toxicological Data

The early toxicological assessment of this compound involved acute, subchronic, and chronic studies, primarily in rats. The data from these studies are summarized below.

Acute Toxicity

The acute toxicity of this compound was determined in several species, with the 50% lethal dose (LD50) being a key metric.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 1900 | [1] |

| Young Rat | Oral | 4900 | |

| Mouse | Oral | 700 | |

| Rabbit | Oral | 4000 |

Chronic Toxicity in Rats

Long-term studies revealed significant toxicity at various dietary concentrations. The landmark study by Fitzhugh, Nelson, and Frawley in 1951 was instrumental in highlighting these chronic effects.

| Dietary Concentration (%) | Observed Effects in Rats | Reference |

| 1.0 | Evident growth slowdown, increased mortality, noticeable histological changes in the liver, kidney, spleen, and heart. | |

| 0.5 | Slight growth reduction, fairly manifest histological changes in the liver, kidney, spleen, and heart. | |

| 0.1 | Slight slowdown in growth. | |

| 0.01 and lower | No toxic manifestations were seen. |

Human Toxicity

In humans, the ingestion of large doses of this compound was reported to cause a range of adverse effects.

| Dose | Observed Effects in Humans | Reference |

| 20-40 g (in adults) | Dizziness, nausea, methemoglobinemia with cyanosis, and hypotension. | |

| 400 mg/kg (Lowest published lethal dose in a child) | Hallucinations, distorted perceptions, muscle weakness, nausea, or vomiting. | |

| 600 mg/kg (Lowest published toxic dose in a woman) | Somnolence, hallucinations, distorted perceptions, and changes in motor activity. |

Experimental Protocols

Detailed experimental protocols from the early 20th-century studies are not always fully documented in modern databases. However, based on the available literature and general toxicological practices of the era, the following methodologies were likely employed.

Chronic Oral Toxicity Study in Rats (based on Fitzhugh et al., 1951)

-

Test Animals: The studies primarily used rats. While the specific strain is not always mentioned in summaries, Wistar or Sprague-Dawley rats were common choices for toxicological research.

-

Groups and Dosage: Groups of male rats were maintained on diets containing varying percentages of this compound, including 0% (control), 0.001%, 0.01%, 0.1%, 0.5%, and 1.0%.

-

Duration: The study was conducted over a prolonged period, one and a half years, to observe chronic effects.

-

Observations:

-

Growth and Mortality: Body weight and food consumption were likely monitored regularly to assess effects on growth. Mortality rates were recorded for each group.

-

Clinical Signs: Animals were observed for any visible signs of toxicity.

-

Histopathology: At the end of the study, or upon premature death, a complete necropsy would have been performed. Tissues from major organs such as the liver, kidneys, spleen, and heart were collected, fixed (likely in formalin), sectioned, and stained (commonly with hematoxylin and eosin) for microscopic examination.

-

The following workflow diagram illustrates the likely experimental design of these early chronic toxicity studies.

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is closely linked to its metabolism. The primary metabolic pathway involves the conversion of this compound to p-phenetidine, which is then further metabolized to reactive intermediates that can induce toxicity.

Biotransformation of this compound

-

Initial Metabolism: this compound is metabolized in the liver. One of the initial steps is believed to be hydrolysis to p-phenetidine.

-

Phase II Conjugation: this compound can also undergo direct N-glucuronidation, a phase II detoxification reaction, catalyzed primarily by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9. This process makes the molecule more water-soluble for excretion.

-

Formation of Toxic Metabolites: The metabolite p-phenetidine is known to be toxic, particularly to the kidneys. It can undergo N-hydroxylation by cytochrome P450 enzymes to form N-hydroxyphenetidine. This reactive metabolite is implicated in the hemolytic anemia and methemoglobinemia observed with compounds that produce p-phenetidine.

The following diagram illustrates the proposed metabolic pathway of this compound and the generation of toxic metabolites.

Conclusion

The early toxicological studies of this compound were critical in establishing its potential for harm, particularly with chronic exposure. These investigations, although lacking the detailed reporting standards of modern toxicology, provided sufficient evidence of adverse effects on multiple organ systems, leading to its ban as a food additive. The primary mechanism of toxicity appears to be related to its metabolite, p-phenetidine, and the subsequent formation of reactive species. This historical case serves as an important example of the necessity of thorough, long-term toxicological evaluation for all novel food additives and pharmaceutical compounds.

References

The Synthesis of Dulcin: A Technical Guide on the Role of p-Phenetidine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcin, also known as p-ethoxyphenylurea, is an artificial sweetener discovered in the late 19th century. Although its use has been discontinued in many countries due to safety concerns, the synthesis of this compound remains a relevant case study in organic chemistry, particularly in the context of nucleophilic addition reactions and the formation of urea derivatives.[1][2] This technical guide provides an in-depth analysis of the synthesis of this compound, with a specific focus on the pivotal role of p-phenetidine as the primary precursor. The document outlines the core reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

This compound, approximately 250 times sweeter than sucrose, was first synthesized in 1883 by Joseph Berlinerblau.[1] Its synthesis is a classic example of the formation of a substituted urea from an aromatic amine. The primary starting material for this synthesis is p-phenetidine (4-ethoxyaniline), an aromatic amine that provides the core structure of the final product.[2] This guide will explore the two principal synthetic routes from p-phenetidine to this compound: the reaction with potassium cyanate and the reaction with urea in an acidic medium.

Reaction Mechanisms

The synthesis of this compound from p-phenetidine proceeds through the nucleophilic addition of the amino group of p-phenetidine to an isocyanate or a related intermediate. The two common methods differ in how this electrophilic intermediate is generated in situ.

Reaction with Potassium Cyanate

In this method, p-phenetidine hydrochloride reacts with potassium cyanate in an aqueous solution. The cyanate ion (OCN⁻) in the presence of an acid protonates to form isocyanic acid (HN=C=O). The lone pair of electrons on the nitrogen atom of p-phenetidine then attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of this compound.[1]

Reaction with Urea

A more common and often higher-yielding method involves the reaction of p-phenetidine hydrochloride with urea in the presence of hydrochloric acid and glacial acetic acid. In this acid-catalyzed reaction, urea is believed to be in equilibrium with isocyanic acid and ammonia. The p-phenetidine then reacts with the in-situ generated isocyanic acid in a similar nucleophilic addition mechanism as described above.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound from p-phenetidine are well-documented in the chemical literature. The following protocols are adapted from established methods.

Synthesis of this compound from p-Phenetidine Hydrochloride and Urea

Materials:

-

p-Phenetidine hydrochloride

-

Urea

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Water

-

Activated Charcoal (for recrystallization)

Procedure:

-

In a round-bottom flask, a mixture of p-phenetidine hydrochloride and urea is prepared.

-

Water, concentrated hydrochloric acid, and glacial acetic acid are added to the flask to create a suspension.

-

The mixture is heated to boiling with vigorous shaking. The solution will initially turn a dark purple color.

-

The solution is boiled for a period of 45-90 minutes. During the latter half of this period, the product will begin to precipitate, and the reaction mixture will eventually solidify into a solid mass.

-

At this point, the heat source is immediately removed.

-

After cooling to room temperature, the solid product is broken up, and water is added.

-

The crude p-ethoxyphenylurea (this compound) is collected by suction filtration, washed with cold water, and dried.

-

For purification, the crude product can be recrystallized from boiling water, often with the addition of activated charcoal to decolorize the solution.

Synthesis of this compound from p-Phenetidine Hydrochloride and Potassium Cyanate

Materials:

-

p-Phenetidine hydrochloride

-

Potassium cyanate

-

Water

Procedure:

-

p-Phenetidine hydrochloride is dissolved in water at room temperature.

-

An aqueous solution of potassium cyanate is added to the p-phenetidine hydrochloride solution.

-

The reaction mixture is stirred at room temperature.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound from p-phenetidine.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| p-Phenetidine | 137.18 | 4 | Colorless liquid |

| Urea | 60.06 | 132.7 | White solid |

| Potassium Cyanate | 81.12 | 315 | White solid |

| This compound (p-Ethoxyphenylurea) | 180.207 | 173-174 | White needles or crystalline powder |

Table 2: Typical Reaction Conditions and Yields for the Urea Method

| Parameter | Value |

| Molar Ratio (p-phenetidine HCl : Urea) | 1 : 4 |

| Reaction Time | 45-90 minutes |

| Reaction Temperature | Boiling point of the aqueous solution |

| Crude Yield | 82-90% |

| Recrystallized Yield | ~80% recovery |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.

Caption: Synthesis pathway of this compound from p-phenetidine.

Caption: Experimental workflow for this compound synthesis via the urea method.

Conclusion

The synthesis of this compound from p-phenetidine is a well-established and illustrative example of nucleophilic addition to an in-situ generated isocyanate. The reaction can be reliably performed using either potassium cyanate or, more commonly, urea as the source of the isocyanate precursor. The urea-based method, in particular, offers high yields and a straightforward experimental procedure. This technical guide provides researchers and scientists with the fundamental knowledge and practical protocols for understanding and potentially replicating this classic organic synthesis.

References

The Organoleptic Profile of Dulcin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the organoleptic properties of Dulcin (p-ethoxyphenylurea), an early synthetic sweetener. Discovered in 1883, this compound offered a significant advantage over its contemporary, saccharin, due to the absence of a bitter aftertaste.[1] Although its commercial use was discontinued in the United States in 1954 due to safety concerns, its sensory characteristics and chemical properties remain of interest in the study of structure-activity relationships in sweet-tasting molecules.[1] This document collates available quantitative data, outlines standard experimental methodologies for sensory evaluation, and presents key pathways and workflows relevant to its assessment.

Chemical and Physical Properties

This compound, chemically known as (4-ethoxyphenyl)urea, is a white, crystalline substance that presents as lustrous needles.[2][3][4] Its fundamental physical and chemical properties are critical for understanding its behavior in formulations and sensory testing solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-Ethoxyphenyl)urea | |

| Synonyms | Sucrol, Valzin, p-phenetolcarbamide | |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molar Mass | 180.207 g·mol⁻¹ | |

| Appearance | White, lustrous needles or crystalline powder | |

| Melting Point | 173-174 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility in Water | 1.25 g/L at 25 °C (1 part in 800) | |

| Solubility in Boiling Water | 20 g/L (1 part in 50) | |

| Solubility in Alcohol | Soluble (1 part in 25) |

Organoleptic Profile

The primary organoleptic feature of this compound is its intense sweet taste. Unlike many other synthetic sweeteners, especially from its era, this compound is noted for a clean, sweet profile without significant off-tastes.

Sweetness Profile

The most prominent sensory attribute of this compound is its sweetness. It is characterized by a clean, sucrose-like sweetness. A key advantage highlighted in early literature is the absence of the bitter or metallic aftertaste commonly associated with saccharin. This made it a more palatable alternative for consumers during its time on the market.

Quantitative Sweetness Data

The sweetness intensity of this compound has been quantified relative to sucrose. This relative sweetness is a crucial parameter for its application and study.

Table 2: Quantitative Sensory Data for this compound

| Parameter | Value | Notes | Reference |

| Relative Sweetness | ~250x sucrose | This value indicates it is approximately 250 times sweeter than an equivalent concentration of sucrose. | |

| Primary Taste | Sweet | Described as a "very sweet taste". | |

| Aftertaste | None reported | Specifically noted for not having a bitter aftertaste, unlike saccharin. |

Experimental Protocols for Sensory Evaluation

While specific, detailed sensory panel results for this compound are scarce in modern literature due to its banned status, the following protocols represent standard methodologies for the sensory evaluation of a high-intensity sweetener.

Protocol 1: Determination of Relative Sweetness

Objective: To quantify the sweetness intensity of this compound relative to a standard sucrose solution.

Methodology:

-

Panelist Selection: A panel of 15-20 trained sensory assessors is selected. Panelists are screened for taste acuity and their ability to consistently rate sweetness intensity.

-

Reference Standard Preparation: A series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are prepared in purified, deionized water.

-

Test Sample Preparation: A stock solution of this compound is prepared. Due to its limited solubility in cold water, it may be necessary to gently warm the solution or utilize a co-solvent like ethanol, with the same co-solvent concentration used in the reference standards to avoid sensory interference. A series of dilutions are made from this stock.

-

Evaluation Method (Two-Alternative Forced-Choice - 2-AFC):

-

Panelists are presented with pairs of samples: one sucrose reference and one this compound solution.

-

They are instructed to identify which of the two samples is sweeter.

-

The procedure is repeated with various concentrations of this compound against a fixed sucrose concentration (e.g., 5% sucrose).

-

-

Data Analysis: The concentration at which 50% of the panelists judge the this compound solution to be sweeter than the reference sucrose solution is determined (Point of Subjective Equality). The relative sweetness is calculated by dividing the concentration of the sucrose solution by the equi-sweet concentration of the this compound solution.

Protocol 2: Descriptive Sensory Profiling

Objective: To identify and quantify the full range of sensory attributes of this compound, including its temporal profile and any potential side-tastes.

Methodology:

-

Panelist Training: A highly trained panel (8-12 assessors) develops a specific lexicon to describe the sensory attributes of sweeteners. This may include terms like sweetness onset, bitterness, metallic, chemical, astringent, and lingering sweetness.

-

Sample Presentation: Panelists are provided with coded, equi-sweet solutions of this compound and a sucrose reference, presented at a controlled temperature.

-

Evaluation Technique (Quantitative Descriptive Analysis - QDA® & Time-Intensity - TI):

-

QDA: Panelists rate the intensity of each identified attribute (e.g., sweetness, bitterness) on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

-

TI: Panelists track the intensity of a specific attribute (e.g., sweetness) over time, from initial perception to extinction, using specialized software. This provides data on onset, maximum intensity, and duration.

-

-

Data Analysis: The data from QDA is analyzed using statistical methods like Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to create a sensory map of this compound's profile. TI curves are averaged across panelists to generate a consensus temporal profile.

Visualizations

Sensory Evaluation Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of a novel sweetener compound like this compound.

Caption: Workflow for sensory evaluation of a high-intensity sweetener.

Sweet Taste Receptor Activation Pathway

This compound elicits a sweet taste by binding to the T1R2/T1R3 heterodimer, a G-protein coupled receptor (GPCR) located on taste receptor cells.

Caption: Simplified signaling cascade for sweet taste perception.

Metabolic Pathway of this compound

In the body, this compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion.

Caption: Metabolic pathway of this compound via glucuronidation.

References

The Aqueous Behavior of Dulcin: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dulcin (4-ethoxyphenylurea) in aqueous solutions. This compound, an artificial sweetener discovered in the late 19th century, has seen its use curtailed due to safety concerns. However, understanding its physicochemical properties remains crucial for historical reference, analytical method development, and the study of related urea-based compounds. This document summarizes available quantitative data, details experimental protocols for its analysis, and visualizes key chemical processes.

Solubility of this compound in Aqueous Solutions

This compound exhibits limited but temperature-dependent solubility in water. Its solubility increases significantly with a rise in temperature, a critical factor for its handling and analysis in aqueous media.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in water at various temperatures.

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Expression |

| ~20 (Cold Water) | 1.25 | 0.0069 | 1 part in 800 parts water[1] |

| 21 | 1.21 | 0.0067 | Gravimetric[1] |

| 25 | 1.25 | 0.0069 | Not Specified[2] |

| 100 (Boiling Water) | 20.0 | 0.1110 | 1 part in 50 parts water[1] |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (pure solid)

-

Distilled or deionized water

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of flasks containing a known volume of water. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature. Agitate the flasks for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot or filter it through a membrane filter.

-

Quantification:

-

Using HPLC: Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

-

Using UV-Vis Spectrophotometry: Dilute the supernatant with water to fall within the linear range of a previously established calibration curve for this compound at its λmax (~289 nm).

-

-

Data Analysis: Calculate the solubility in g/L or mol/L from the measured concentration of the saturated solution. Repeat the experiment at different temperatures to generate a solubility curve.

Stability of this compound in Aqueous Solutions

This compound is susceptible to degradation in aqueous solutions, particularly under acidic conditions and upon heating. The primary degradation pathway is hydrolysis of the urea linkage.

Hydrolysis and Degradation Products

The stability of this compound is significantly influenced by pH and temperature. It is known to hydrolyze in acidic solutions. The acid-catalyzed hydrolysis of the urea moiety in this compound leads to the cleavage of the C-N bond.

The primary degradation products of this compound hydrolysis are:

-

p-Phenetidine (4-ethoxyaniline)

-

Ammonia

-

Carbon Dioxide

Under certain conditions, p-phenetidine can be further degraded.

Experimental Protocol for Assessing Aqueous Stability (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is essential for accurately quantifying the decrease of the parent compound (this compound) and the appearance of its degradation products over time.

Materials:

-

This compound

-

Aqueous buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature chambers or water baths

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation studies

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the respective aqueous buffer solutions to a known final concentration.

-

Forced Degradation Studies (Stress Testing): To identify potential degradation products and establish the degradation pathway, subject the this compound solutions to stress conditions:

-

Acidic Hydrolysis: Adjust the pH of a solution to ~1-2 with HCl and heat (e.g., at 60-80 °C).

-

Alkaline Hydrolysis: Adjust the pH of a solution to ~12-13 with NaOH and heat.

-

Neutral Hydrolysis: Use a neutral buffer (pH 7) and heat.

-

Oxidative Degradation: Treat a solution with hydrogen peroxide.

-

Photostability: Expose a solution to UV light.

-

-

Stability Study:

-

Store the prepared this compound solutions in the different pH buffers at various constant temperatures (e.g., 25 °C, 40 °C, 60 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

If necessary, neutralize the samples and dilute them to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water or a buffer (e.g., phosphate buffer). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

-

Detection: Monitor the eluent at the λmax of this compound (~289 nm) and also at other wavelengths to detect degradation products that may have different absorption maxima.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition (pH and temperature).

-

Determine the order of the degradation reaction (e.g., pseudo-first-order) and calculate the rate constant (k) from the slope of the appropriate plot (e.g., ln[this compound] vs. time for a first-order reaction).

-

Calculate the half-life (t½) of this compound under each condition using the formula t½ = 0.693/k for a first-order reaction.

-

Visualizations

The following diagrams illustrate the degradation pathway of this compound and the experimental workflows for determining its solubility and stability.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for assessing aqueous stability.

References

An In-Depth Technical Guide to Dulcin Metabolism and its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dulcin (4-ethoxyphenylurea), a synthetic sweetener approximately 250 times sweeter than sucrose, was once used as a sugar substitute. However, concerns over its toxicity led to its ban in many countries. Understanding the metabolism of this compound is crucial for toxicological assessment and for the broader study of xenobiotic biotransformation. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on its primary metabolites, the enzymes involved, and quantitative data from in vitro and in vivo studies. Detailed experimental protocols for studying this compound metabolism and visualizations of the key pathways are also presented to aid researchers in this field.

Introduction

This compound, chemically known as (4-ethoxyphenyl)urea, was synthesized in 1883. Despite its favorable taste profile, lacking the bitter aftertaste of saccharin, its use was discontinued due to evidence of chronic toxicity, including hepatotoxicity and carcinogenicity, observed in animal studies. The metabolic fate of this compound is a key determinant of its toxicological profile. This guide delves into the core aspects of this compound's biotransformation, providing a valuable resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary pathways: Phase II N-glucuronidation of the parent compound and hydrolysis to p-phenetidine, which then undergoes further Phase I and Phase II reactions.

Phase II Metabolism: N-Glucuronidation

A major metabolic route for this compound is direct conjugation with glucuronic acid, forming this compound N-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.

-

Enzymes Involved : Studies using human liver microsomes (HLM) have identified UGT1A9 as the primary enzyme responsible for this compound N-glucuronidation. UGT1A1 also shows some activity, but to a lesser extent[1].

Phase I Metabolism: Hydrolysis and Subsequent Reactions

This compound can undergo hydrolysis to form p-phenetidine (4-ethoxyaniline). This metabolite is then subject to further biotransformation.

-

Oxidation of p-Phenetidine : p-Phenetidine can be oxidized by peroxidases and prostaglandin synthase to form reactive intermediates. One significant reactive metabolite is N-(4-ethoxyphenyl)-p-benzoquinoneimine . These reactive species can bind to macromolecules like proteins and DNA, which is a potential mechanism for this compound's toxicity.

-

Further metabolites of p-phenetidine include dimers such as 4,4'-diethoxyazobenzene and trimers.

-

De-ethylation : Another metabolic route for p-phenetidine is O-de-ethylation to form p-aminophenol , which can then be conjugated before excretion.

The metabolic pathways are illustrated in the following diagram:

Quantitative Data on this compound Metabolism

Quantitative data on the in vivo metabolism of this compound in humans is limited. However, studies in rabbits provide some insight into the excretion of this compound and its metabolites.

| Compound | Species | Matrix | Percentage of Administered Dose | Reference |

| Unchanged this compound | Rabbit | Urine | 3% | Older study |

| This compound N-glucuronide | Rabbit | Urine | 27% | Older study |

| p-Hydroxyphenylurea (from de-ethylation) | Rabbit | Urine | 40% (as free and conjugated forms) | Older study |

In Vitro Kinetic Data for this compound N-Glucuronidation

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes (pooled) | 2.10 | 0.156 | [1] |

| Recombinant Human UGT1A1 | 5.06 | 0.0461 | [1] |

| Recombinant Human UGT1A9 | 6.99 | 0.106 | [1] |

Experimental Protocols

This section provides a detailed methodology for studying the in vitro metabolism of this compound using human liver microsomes.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

UDPGA (uridine 5'-diphosphoglucuronic acid), trisodium salt

-

NADPH regeneration system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not found in the matrix)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regeneration system according to the manufacturer's instructions.

-

Prepare a stock solution of UDPGA in water.

-

-

Incubation:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

-

MgCl₂ (final concentration, e.g., 5 mM)

-

This compound (from stock solution, final concentration, e.g., 1-10 µM)

-

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regeneration system and/or UDPGA.

-

Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify and quantify its metabolites.

-

Use appropriate chromatographic conditions (e.g., C18 column, gradient elution with water and acetonitrile containing formic acid) and mass spectrometric parameters (e.g., multiple reaction monitoring for quantification).

-

Experimental Workflow Diagram:

Analytical Methods for Metabolite Detection

The analysis of this compound and its metabolites typically involves chromatographic separation coupled with mass spectrometric detection.

-

High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as urine, plasma, and microsomal incubates.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the analytes to increase their volatility.

Toxicological Implications

The metabolism of this compound to reactive intermediates, particularly from the oxidation of its p-phenetidine metabolite, is a significant toxicological concern. The formation of N-(4-ethoxyphenyl)-p-benzoquinoneimine and its subsequent binding to cellular macromolecules is a plausible mechanism for the observed hepatotoxicity and potential carcinogenicity of this compound. The direct N-glucuronidation of this compound is a detoxification pathway, leading to a more water-soluble and readily excretable conjugate.

Conclusion

This technical guide has provided a detailed overview of the metabolism of this compound, highlighting its primary metabolites, the enzymatic pathways involved, and available quantitative data. The biotransformation of this compound involves both detoxification through glucuronidation and bioactivation through hydrolysis and subsequent oxidation of p-phenetidine. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the metabolism and toxicology of this compound and other related xenobiotics. Further research is warranted to obtain more comprehensive in vivo quantitative data in humans to better understand the toxicological risks associated with this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Dulcin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dulcin (p-ethoxyphenylurea) is an artificial sweetener that is approximately 250 times sweeter than sugar. Although it was once widely used, its application in food products is now banned in many countries due to safety concerns. Consequently, sensitive and selective analytical methods are required for the surveillance and quality control of foodstuffs to ensure regulatory compliance.[1][2] This application note details a robust and validated method for the quantitative analysis of this compound in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS technique offers high sensitivity, specificity, and throughput for the detection of trace-level contaminants in complex samples.[3][4]

Principle of LC-MS/MS

Liquid chromatography (LC) separates the target analyte, this compound, from other components in the sample matrix based on its physicochemical properties. The separated analyte then enters the mass spectrometer (MS), where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.[5]

Experimental Protocols

This section outlines the detailed methodology for the quantitative analysis of this compound.

3.1. Sample Preparation

The choice of sample preparation is critical and depends on the food matrix. The goal is to extract this compound efficiently while minimizing matrix effects.

3.1.1. General Solid Foodstuffs (e.g., Candied Fruits, Pickled Foods)

-

Homogenization: Weigh a representative portion of the sample (e.g., 5 g) and homogenize it.

-

Extraction: Add 20 mL of an extraction solvent (e.g., 0.01 mol/L hydrochloric acid containing 10% sodium chloride or a buffer solution at pH 4.5). Vortex or sonicate for 15-30 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture at 8000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended.

-

Condition a C18 SPE cartridge (e.g., Sep-Pak Vac C18) with methanol followed by water.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute this compound with a suitable organic solvent like methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

-

3.1.2. Liquid Samples (e.g., Beverages, Wines)

-

Degassing: For carbonated beverages, degas the sample by sonication.

-

Dilution: Dilute the sample with the mobile phase (e.g., 1:1 v/v). For samples with high sugar content, a larger dilution factor may be necessary.

-

Centrifugation and Filtration: Centrifuge to remove any particulate matter and filter through a 0.22 µm syringe filter before injection.

3.2. Liquid Chromatography (LC) Method

-

Column: Phenomenex Luna Phenyl-Hexyl (5 µm, 4.6 mm × 150 mm) or equivalent.

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 10 mM ammonium acetate in methanol.

-

Gradient Elution:

Time (min) % A % B 0.0 90 10 5.0 10 90 8.0 10 90 8.1 90 10 | 12.0 | 90 | 10 |

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

3.3. Mass Spectrometry (MS/MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) 181.1 135.1 25 15 | 181.1 | 107.1 | 25 | 20 |

Data Presentation

The quantitative performance of the LC-MS/MS method for this compound analysis is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Method Detection and Quantification Limits

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.16 - 0.77 µg/g | |

| Limit of Quantification (LOQ) | 0.1 µg/kg - 5 µg/g |

Table 2: Linearity and Recovery

| Parameter | Reported Value | Reference |

| Linearity (r²) | > 0.99 | |

| Recovery | 75% - 120% | |

| Recovery | 95.1% - 104.9% |

Mandatory Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for this compound analysis.

5.2. Conceptual Sweet Taste Signaling Pathway

While this compound's specific interactions are not fully elucidated in the provided context, artificial sweeteners generally act on the sweet taste receptors.

References

- 1. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the human liver UDP-glucuronosyltransferase involved in the metabolism of p-ethoxyphenylurea (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the In Vitro Toxicological Assessment of Dulcin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dulcin (p-ethoxyphenylurea) is an artificial sweetener that was banned in many countries due to concerns about its chronic toxicity. Understanding the in vitro toxicological profile of this compound and its primary metabolites, p-phenetidine and p-aminophenol, is crucial for assessing the risks associated with residual exposure and for informing the development of safer food additives. These application notes provide a detailed overview of the in vitro toxicological assessment of this compound and its metabolites, including experimental protocols and data interpretation.

Metabolic Pathway of this compound

This compound undergoes metabolic transformation in the body, primarily through hydrolysis, leading to the formation of p-phenetidine and p-aminophenol. These metabolites are believed to be major contributors to the observed toxicity.

Caption: Metabolic conversion of this compound to its primary toxic metabolites.

Quantitative Toxicological Data

The following tables summarize the available quantitative in vitro toxicological data for the metabolites of this compound. Data for this compound itself is limited in the scientific literature.

Table 1: Cytotoxicity Data for this compound Metabolites

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| p-Aminophenol | Jurkat T cells | LDH release | Cytotoxicity | Concentration-dependent increase (10-250 µM) | [1] |

| p-Aminophenol | Jurkat T cells | Cell Survival | Cytotoxicity | Concentration-dependent decrease (10-250 µM) | [1] |

| p-Aminophenol | CHO cells | Cell Survival | Cytotoxicity | Reduction to < 20% at tested doses | [2] |

| p-Aminophenol | L5178Y mouse lymphoma cells | Cell Survival | Cytotoxicity | Reduction to ≤ 50% at tested doses | [2] |

Table 2: Genotoxicity Data for p-Aminophenol

| Cell Line | Assay | Endpoint | Result | Reference |

| L5178Y mouse lymphoma cells | Gene Mutation (TK locus) | Mutagenicity | Dose-related, significant increase | [2] |

| CHO cells | Gene Mutation (HGPRT locus) | Mutagenicity | No increase in mutations | |

| CHO cells | Chromosomal Aberrations | Clastogenicity | Significant increase (up to 20% aberrant cells) | |

| L5178Y mouse lymphoma cells | Chromosomal Aberrations | Clastogenicity | Significant increase (up to 20% aberrant cells) | |

| CHO cells | Single Cell Gel Electrophoresis (Comet Assay) | DNA Strand Breaks | Reproducible dose-related increase | |

| L5178Y mouse lymphoma cells | Single Cell Gel Electrophoresis (Comet Assay) | DNA Strand Breaks | Reproducible dose-related increase |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or its metabolites (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).